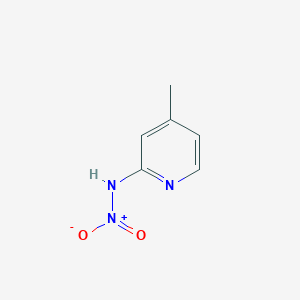

4-methyl-N-nitropyridin-2-amine

Description

Contextualization within N-Nitropyridine Chemistry and Pyridine (B92270) Derivatives

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of many natural products, pharmaceuticals, and agrochemicals. The introduction of a nitro group (NO2) into the pyridine ring or onto an amino substituent dramatically alters the electronic properties and reactivity of the molecule.

N-nitropyridines, characterized by a nitro group attached to the ring nitrogen, are key intermediates in the synthesis of various pyridine derivatives. researchgate.netresearchgate.net The direct nitration of pyridine is often challenging due to the deactivating effect of the nitrogen atom, which is protonated under typical nitrating conditions. researchgate.net This has led to the development of alternative methods, such as the nitration of pyridine-N-oxides. acs.orglookchem.com

The compound 4-methyl-N-nitropyridin-2-amine is a derivative of 2-amino-4-methylpyridine (B118599) (also known as 2-amino-4-picoline). nih.govfishersci.com The presence of the methyl group at the 4-position and the amino group at the 2-position influences the reactivity of the pyridine ring. The subsequent introduction of a nitro group to the exocyclic amino nitrogen to form an N-nitroamine further modifies the molecule's characteristics.

Historical Development of Research on N-Nitropyridinamines

The investigation of N-nitropyridinamines is part of the larger history of nitramine chemistry. Early research into nitramines was often driven by their energetic properties. However, their synthetic utility as intermediates in the preparation of other functional groups has become increasingly important.

The synthesis of N-nitropyridinamines typically involves the nitration of the corresponding aminopyridine. For instance, the synthesis of 4-methyl-3-nitropyridin-2-amine involves the treatment of 2-amino-4-picoline with a mixture of concentrated nitric and sulfuric acids. nih.gov This process results in the formation of a nitramino intermediate which then rearranges. nih.gov

Theoretical Significance in Organic Synthesis and Reaction Mechanism Studies

The study of this compound and related N-nitropyridinamines is of considerable theoretical interest. These compounds serve as valuable substrates for investigating reaction mechanisms, particularly rearrangement reactions. The migration of the nitro group from the exocyclic nitrogen to the pyridine ring is a key area of study. This rearrangement is thought to proceed through a sigmatropic shift mechanism. researchgate.netresearchgate.net

Furthermore, the electronic interplay between the methyl group, the N-nitroamino group, and the pyridine ring system provides a rich platform for studying substituent effects on molecular structure and reactivity. nih.gov Computational studies, including density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to understand the molecular structure and electron distribution in related nitropyridine N-oxides. nih.gov These theoretical approaches help to elucidate the influence of electron-donating and electron-withdrawing groups on bond lengths and angles within the molecule. nih.gov

Scope and Objectives of Advanced Academic Inquiry on this compound

Current and future research on this compound is focused on several key areas. A primary objective is the development of more efficient and selective synthetic methodologies. This includes exploring novel nitrating agents and reaction conditions to improve yields and minimize the formation of byproducts.

Another significant area of inquiry is the application of this compound as a building block in the synthesis of more complex molecules with potential biological activity. nih.gov Nitropyridines are known precursors for various bioactive compounds, including inhibitors of enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov While direct studies on the biological activity of this compound are not the focus of this article, its potential as a synthetic intermediate is a driving force for ongoing research.

The compound and its isomers, such as 2-amino-4-methyl-3-nitropyridine (B139313) and 2-amino-4-methyl-5-nitropyridine (B42881), are also used in the development of new materials and in mechanistic studies. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For example, 2-amino-4-methyl-5-nitropyridine has been utilized in the preparation of matrix mixtures for direct tissue analysis of peptides. sigmaaldrich.com

Compound Data

Properties

IUPAC Name |

N-(4-methylpyridin-2-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-5-2-3-7-6(4-5)8-9(10)11/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABONABAGPPZJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331348 | |

| Record name | 4-methyl-N-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33245-30-6 | |

| Record name | NSC522551 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-N-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Analysis of 4 Methyl N Nitropyridin 2 Amine: Structure, Electronic Properties, and Reactivity

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic characteristics of 4-methyl-N-nitropyridin-2-amine. These computational methods are essential for understanding the molecule's stability, reactivity, and bonding nature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the ground state to an excited state.

For related nitropyridine derivatives, DFT calculations have been used to determine these energies. For instance, in a study of 4-amino-3-nitropyridine (B158700), the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. researchgate.net The HOMO-LUMO gap is instrumental in explaining the charge transfer interactions taking place within the molecule. nih.gov A lower HOMO-LUMO energy gap is associated with enhanced molecular reactivity and can be a key factor in determining non-linear optical properties. nih.govthaiscience.info In many pyridine (B92270) derivatives, the HOMO is often localized on the electron-donating groups and the pyridine ring, while the LUMO is centered on the electron-withdrawing nitro group, facilitating intramolecular charge transfer.

Table 1: Representative Frontier Orbital Energies for Nitropyridine Systems

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| p-nitroaniline | -6.6885 | -2.7978 | 3.8907 | B3LYP/6-311G(d,p) |

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | B3LYP/6-311G++(d,p) |

Note: Data for closely related structures are provided for illustrative purposes due to the absence of specific published values for this compound.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electron density, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).

In nitropyridine derivatives, the negative potential is generally concentrated around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. thaiscience.info The area around the amino group's hydrogen atoms typically shows a positive potential. This distribution of charge is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net Calculations on similar molecules like 4-amino-3-nitropyridine have utilized methods like the GIAO approach with B3LYP to determine Mulliken and natural atomic charges, providing a quantitative measure of the charge at each atomic center. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including hybridization, and quantifies delocalization effects, such as hyperconjugation. This analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

Conformational Analysis and Energetics

The three-dimensional structure and conformational flexibility of this compound are dictated by the interplay of electronic and steric effects, particularly the rotation of the N-nitro group and the planarity of the pyridine ring.

The planarity of the pyridine ring and the orientation of its substituents are key structural features. In many substituted pyridines, the pyridine ring itself remains largely planar. nih.gov However, substituents like the nitro group can be twisted out of this plane. For instance, in the solid state of 4-methyl-3-nitropyridin-2-amine, the dihedral angle between the nitro group and the pyridine ring is reported to be 15.5(3)°. nih.gov

Theoretical calculations on related isomers, such as 2-N-phenylamino-3-nitro-4-methylpyridine, show that the conformation can differ between the gaseous phase and the solid state. nih.gov In the gas phase, the dihedral angle between the NO2 group and the pyridine ring was calculated to be around 25°, significantly larger than the 3.84(15)° observed in the crystal. nih.gov This difference highlights the influence of crystal packing forces on the molecular conformation. Exploring the potential energy surface by systematically rotating the N-NO2 bond would reveal the energy barriers between different conformers and identify the most stable orientations.

Intramolecular interactions play a critical role in determining the preferred conformation of the molecule. In aminonitropyridines, intramolecular hydrogen bonds are a common feature. For example, in 4-methyl-3-nitropyridin-2-amine, an intramolecular N—H⋯O hydrogen bond occurs between the amino group and one of the oxygen atoms of the adjacent nitro group, forming a stable six-membered ring motif. nih.gov Similar intramolecular N–H⋯O interactions are noted in related structures, which can influence the planarity of the nitro group relative to the pyridine ring. nih.govnih.gov

Steric hindrance between the methyl group at the 4-position and the substituents at adjacent positions can also influence the molecule's geometry. Computational studies on 4-nitropyridine (B72724) N-oxide derivatives have shown that methyl groups can modify the electronic interactions between functional groups primarily through steric strain. researchgate.net The interplay between attractive forces like hydrogen bonding and repulsive steric forces ultimately defines the molecule's most stable three-dimensional structure. nih.govnih.gov

Theoretical Prediction of Reactivity Patterns

The reactivity of a molecule is intrinsically linked to its electronic structure. Theoretical and computational methods provide powerful tools to predict and understand the reactivity patterns of chemical compounds. In the case of this compound, computational analyses, particularly those employing Density Functional Theory (DFT), offer insights into its chemical behavior.

Fukui functions are a key concept in DFT that help identify the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. mdpi.com An atom with a high Fukui function value for accepting an electron is considered an electrophilic site, while an atom with a high value for donating an electron is a nucleophilic site. masterorganicchemistry.com

For this compound, the distribution of these functions is heavily influenced by the substituents on the pyridine ring. The amino group (-NH2) and the methyl group (-CH3) are electron-donating groups, increasing the electron density on the pyridine ring and enhancing its nucleophilicity. uni-muenchen.de Conversely, the N-nitro group (-N-NO2) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and introduces electrophilic character at certain positions.

Computational studies on similar nitro-substituted pyridines and aromatic systems reveal that the nitro group significantly impacts the distribution of the Highest Occupied Molecular Orbital (HOMO), which is related to the molecule's ability to donate electrons (nucleophilicity). mdpi.comresearchgate.net The presence of a nitro group can lead to low or even negative Fukui function values at certain atoms, indicating a lack of nucleophilicity at those sites. mdpi.com

In this compound, the nitrogen atom of the amino group is expected to be a primary nucleophilic site due to the presence of a lone pair of electrons. libretexts.org The pyridine ring itself, particularly at positions ortho and para to the electron-donating groups, would also exhibit nucleophilic character. However, the strong electron-withdrawing effect of the N-nitro group will likely make the nitrogen atom of the nitro group and the adjacent ring nitrogen electrophilic centers, susceptible to attack by nucleophiles. researchgate.netresearchgate.net

Table 1: Predicted Electrophilic and Nucleophilic Sites in this compound

| Site Type | Predicted Location(s) | Rationale |

| Nucleophilic | Amino Group Nitrogen | Lone pair of electrons available for donation. |

| Pyridine Ring (positions 5 and 3) | Electron-donating effects of the amino and methyl groups increase electron density. | |

| Electrophilic | N-nitro Group Nitrogen | Strong electron-withdrawing nature creates an electron-deficient center. |

| Pyridine Ring Nitrogen | Inductive effect of the N-nitro group reduces electron density. |

This table is based on general principles of electronic effects of the functional groups and requires specific computational data for this compound for definitive confirmation.

The aromaticity of the pyridine ring is a key determinant of its stability and reactivity. libretexts.org The introduction of substituent groups can significantly alter this property. In this compound, the interplay between the electron-donating methyl group and the electron-withdrawing N-nitro group is crucial.

The methyl group, being an electron-donating group, generally tends to increase the electron density of the pyridine ring, which can enhance its aromatic character and thermodynamic stability. In contrast, a nitro group, particularly when directly attached to the ring, is a strong deactivating group that withdraws electron density, potentially reducing the aromaticity of the ring. researchgate.netrsc.org

However, in this compound, the nitro group is attached to the exocyclic amino nitrogen (an N-nitroamine). This arrangement, while still exerting a strong electron-withdrawing effect through inductive and resonance effects, may have a different impact on the ring's aromaticity compared to a C-nitro group.

Table 2: Expected Influence of Substituents on Molecular Properties

| Substituent | Electronic Effect | Expected Impact on Aromaticity | Expected Impact on Stability |

| Methyl Group (-CH3) | Electron-donating | Increase | Increase |

| N-Nitro Group (-N-NO2) | Electron-withdrawing | Decrease | Decrease |

The net effect on aromaticity and stability will be a balance of these opposing influences and requires quantitative computational analysis.

Molecular Dynamics Simulations for Conformational Sampling (Theoretical Studies)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules, including conformational changes over time. nih.gov For a molecule like this compound, which possesses rotatable bonds, MD simulations can provide valuable insights into its conformational landscape and the relative stabilities of different conformers.

The key flexible points in this compound are the rotation around the C2-N(amino) bond and the N(amino)-N(nitro) bond. The rotation around these bonds will determine the spatial orientation of the amino and N-nitro groups relative to the pyridine ring.

MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformations that are likely to be populated at a given temperature. nih.gov These simulations take into account the forces between atoms, calculated using a force field, and integrate Newton's equations of motion to track the trajectory of each atom over time.

For instance, crystallographic data for the related molecule N-(4-Methylphenyl)-3-nitropyridin-2-amine reveals a twisted conformation around the amine-pyridine N-C bond. nih.gov MD simulations could elucidate whether similar twisted conformations are prevalent in the solution or gas phase for this compound and determine the energy barriers for rotation between different conformers.

The conformational flexibility can have a significant impact on the molecule's properties, including its reactivity and intermolecular interactions. For example, the orientation of the N-nitro group could influence its ability to participate in hydrogen bonding or other non-covalent interactions, which are crucial for its behavior in a condensed phase.

Table 3: Key Rotatable Bonds for Conformational Analysis

| Bond | Description | Expected Influence on Conformation |

| C2 - N(amino) | Bond between the pyridine ring and the amino nitrogen. | Determines the orientation of the amino and N-nitro groups relative to the ring. |

| N(amino) - N(nitro) | Bond between the amino nitrogen and the nitro group nitrogen. | Governs the orientation of the nitro group relative to the amino group and the ring. |

By performing MD simulations, researchers can generate an ensemble of conformations and analyze their geometric parameters, such as dihedral angles, to understand the preferred spatial arrangements of the molecule. This information is critical for a comprehensive understanding of the structure-property relationships of this compound.

Derivatization and Functionalization Strategies for 4 Methyl N Nitropyridin 2 Amine

Transformations Involving the N-Nitro Group

The N-nitro group is a key functional moiety in 4-methyl-N-nitropyridin-2-amine, influencing the electronic properties of the molecule and providing a site for specific chemical transformations.

Theoretically, the N-nitro group can be removed through reductive denitration. This process would involve the reduction of the nitro group to a hypothetical intermediate, which would then lose nitrous acid to yield 4-methylpyridin-2-amine. This transformation is of interest for converting nitramine functionalities back to their parent amines. While specific theoretical studies on the reductive denitration of this compound are not extensively detailed in the literature, the general mechanism for N-nitro compounds would likely proceed through a series of electron and proton transfer steps, potentially mediated by metal catalysts or chemical reducing agents. The exact pathway and feasibility would depend on the specific reagents and conditions employed.

The nitrogen atom of the nitro group is electrophilic and can theoretically be attacked by nucleophiles. This could lead to a nucleophilic displacement reaction where the nitro group is substituted. However, this type of reaction is not commonly reported for N-nitroamines. Instead, the presence of the nitro group significantly impacts the reactivity of the pyridine (B92270) ring itself. For instance, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by other substituents or when the reaction is catalyzed. In some cases, light can catalyze the displacement of a nitro group from a pyridine N-oxide by a nucleophile like piperidine. rsc.org

Reactions at the Pyridine Ring System (Theoretical Predictions)

The pyridine ring in this compound is an electron-deficient aromatic system, a characteristic that is further influenced by the electron-donating methyl group and the complex nature of the N-nitroamino group.

Predicting the regioselectivity of electrophilic aromatic substitution on this compound requires consideration of the directing effects of the existing substituents. The 2-amino group (or in this case, the N-nitroamino group) is a powerful ortho-, para-director, while the 4-methyl group is also an ortho-, para-director. The N-nitroamino group's directing effect can be complex. In the related compound 2-amino-4-methylpyridine (B118599), nitration leads to the formation of 2-amino-4-methyl-3-nitropyridine (B139313) and 2-amino-4-methyl-5-nitropyridine (B42881). sigmaaldrich.com For this compound, the positions C3 and C5 are activated by both the amino and methyl groups. However, the N-nitro group is electron-withdrawing, which deactivates the ring towards electrophilic attack. Theoretical calculations would be necessary to determine the most likely site of substitution, but it is plausible that electrophilic attack would preferentially occur at the C5 position due to steric hindrance from the methyl group at C4 and the N-nitroamino group at C2 influencing the C3 position.

Nucleophilic aromatic substitution (SNAr) is a more probable reaction pathway for this electron-poor heterocyclic system. scranton.eduyoutube.com The nitro group can be an effective leaving group in SNAr reactions, especially when it is positioned ortho or para to a strong electron-withdrawing group. mdpi.com In the case of this compound, a nucleophile could theoretically attack the carbon atom to which the N-nitroamino group is attached, leading to its displacement. However, studies on related compounds like 3-nitropyridines have shown that the nitro group itself can be displaced by sulfur nucleophiles. nih.gov Furthermore, migrations of the nitro group have been observed during nucleophilic substitution reactions of other nitropyridines. clockss.orgresearchgate.net The presence of a good leaving group, such as a halogen, on the ring would facilitate SNAr reactions at that position, with the outcome influenced by the reaction conditions. nih.gov

Table 1: Theoretical Reactivity of this compound

| Reaction Type | Potential Reactive Site(s) | Predicted Outcome/Product Type | Influencing Factors |

| Reductive Denitration | N-Nitro Group | 4-methylpyridin-2-amine | Reducing agent, reaction conditions |

| Electrophilic Aromatic Substitution | C3, C5 positions of the pyridine ring | Substituted this compound | Nature of the electrophile, steric hindrance |

| Nucleophilic Aromatic Substitution | C2, or other positions if a leaving group is present | Substitution of the N-nitroamino group or other leaving group | Nature of the nucleophile, presence of activating groups |

Functionalization of the Methyl Group

The methyl group at the C4 position is another site for functionalization. The reactivity of a methyl group on a pyridine ring is well-established. It can undergo a variety of transformations, including oxidation and halogenation. For instance, the methyl group can be oxidized to a hydroxymethyl group, an aldehyde, or a carboxylic acid depending on the oxidizing agent and reaction conditions. Biotransformation using microorganisms like Cunninghamella elegans has been shown to hydroxylate the methyl group of the related 2-amino-4-methyl-3-nitropyridine to form 2-amino-4-hydroxymethyl-3-nitropyridine. sigmaaldrich.com Additionally, free-radical halogenation could introduce a halogen to the methyl group, creating a benzylic-type halide that is itself a versatile intermediate for further nucleophilic substitutions.

Side-Chain Modifications and Elaboration (Theoretical)

Direct modification of the methyl side-chain on this compound is not practically documented due to the compound's inherent instability. The strongly acidic conditions typically used to generate and rearrange the N-nitramine are incompatible with the organometallic reagents needed for side-chain functionalization.

A theoretical approach involves a two-step sequence:

Side-chain elaboration of the stable precursor, 2-amino-4-methylpyridine. The methyl group of picolines (methylpyridines) can be deprotonated using a strong base, such as potassium diisopropylamide (KDA), to form a nucleophilic carbanion. This intermediate can then react with various electrophiles to build more complex side chains. nih.gov

Subsequent N-nitration. The resulting side-chain-elaborated aminopyridine could then, in theory, be N-nitrated to yield the target derivative.

This hypothetical pathway allows for the introduction of a wide array of functionalities at the 4-position side-chain.

Table 1: Theoretical Side-Chain Elaboration of this compound via Precursor Functionalization

| Precursor | Reagents | Intermediate Side-Chain | Hypothetical Final Product (after N-nitration) |

| 2-Amino-4-methylpyridine | 1. KDA2. PhCHO (Benzaldehyde) | -CH₂CH(OH)Ph | 4-(2-hydroxy-2-phenylethyl)-N-nitropyridin-2-amine |

| 2-Amino-4-methylpyridine | 1. KDA2. CH₃I (Methyl iodide) | -CH₂CH₃ | 4-ethyl-N-nitropyridin-2-amine |

| 2-Amino-4-methylpyridine | 1. KDA2. D₂O (Deuterium oxide) | -CH₂D | 4-(monodeuteriomethyl)-N-nitropyridin-2-amine |

| 2-Amino-4-methylpyridine | 1. KDA2. Me₃SiCl (Trimethylsilyl chloride) | -CH₂Si(CH₃)₃ | N-nitro-4-((trimethylsilyl)methyl)pyridin-2-amine |

| 2-Amino-4-methylpyridine | 1. KDA2. CO₂ (Carbon dioxide), then H⁺ | -CH₂COOH | 2-(2-(N-nitroamino)pyridin-4-yl)acetic acid |

This table presents theoretical pathways. The success of the final N-nitration step would depend on the compatibility of the newly introduced functional group with the strong nitrating agents required.

Regioselective Functionalization Using Modern Synthetic Methodologies (e.g., C–H Functionalization, if applicable and purely chemical)

The principal regioselective functionalization involving this compound is its rearrangement into C-nitro isomers. This reaction, known as the nitramine rearrangement, is typically catalyzed by strong acids like sulfuric acid. researchgate.net It is an intermolecular process where the N-nitro group effectively acts as a source of a nitronium ion (NO₂⁺), which then performs an electrophilic aromatic substitution on a second protonated aminopyridine molecule. The substitution occurs regioselectively at the positions most activated for electrophilic attack, which are ortho and para to the amino group (C3 and C5).

The primary products of this rearrangement are 4-methyl-3-nitropyridin-2-amine and 4-methyl-5-nitropyridin-2-amine.

Table 2: Products of the Acid-Catalyzed Rearrangement of this compound

| Reactant | Conditions | Product Isomer 1 | Product Isomer 2 |

| This compound | Conc. H₂SO₄ | 4-methyl-3-nitropyridin-2-amine | 4-methyl-5-nitropyridin-2-amine |

While direct C–H functionalization on the unstable N-nitramine itself is not feasible, modern synthetic methods can be applied to its stable rearrangement products, the C-nitro isomers. The presence of the electron-withdrawing nitro group significantly alters the reactivity of the pyridine ring, enabling regioselective C–H functionalization reactions that are otherwise difficult to achieve. researchgate.netrsc.org

For example, palladium-catalyzed C–H arylation protocols have been developed for electron-deficient pyridines. nih.gov For a substrate like 4-methyl-3-nitropyridin-2-amine, these methods could theoretically be used to introduce an aryl group at a specific position, complementing the initial nitration. The regioselectivity of such reactions is dictated by a combination of electronic and steric factors. nih.gov Directing-group-free methods for meta-C-H functionalization of the pyridine core have also emerged, proceeding through the temporary creation of electron-rich intermediates. nih.gov

Table 3: Potential Regioselective C–H Functionalization of a Rearrangement Product

| Substrate | Reaction Type | Reagents | Theoretical Regioselective Product |

| 4-methyl-3-nitropyridin-2-amine | Pd-catalyzed C-H Arylation nih.gov | PhBr, Pd(OAc)₂, Ligand, Base | 5-Aryl-4-methyl-3-nitropyridin-2-amine |

| 4-methyl-3-nitropyridin-2-amine | Minisci-type Radical Alkylation | R• source (e.g., from R-COOH), AgNO₃, (NH₄)₂S₂O₈ | 6-Alkyl-4-methyl-3-nitropyridin-2-amine |

| 4-methyl-5-nitropyridin-2-amine | Pd-catalyzed C-H Arylation nih.gov | PhBr, Pd(OAc)₂, Ligand, Base | 3-Aryl-4-methyl-5-nitropyridin-2-amine |

This table illustrates hypothetical applications of modern C-H functionalization methods to the stable isomers derived from this compound.

Spectroscopic Characterization: Theoretical and Predictive Methodologies for 4 Methyl N Nitropyridin 2 Amine

Computational Prediction of Vibrational Spectroscopy (IR, Raman)

Computational quantum chemical methods, particularly DFT, have become standard for predicting the vibrational spectra of molecules. cardiff.ac.uk These calculations, often performed using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(2d,2p)), can determine the optimized molecular geometry and compute the harmonic vibrational frequencies. nih.gov The resulting theoretical spectra for Infrared (IR) absorption and Raman scattering provide a vibrational fingerprint of the molecule, which is invaluable for interpreting experimental results and understanding bonding characteristics. nih.govcardiff.ac.uk For related nitropyridine derivatives, calculated wavenumbers are often scaled to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. nih.gov

The vibrational spectrum of 4-methyl-N-nitropyridin-2-amine can be understood by assigning calculated frequencies to the specific motions of its functional groups, known as normal modes. These assignments are typically made by analyzing the potential energy distribution (PED) and visualizing the atomic displacements for each mode. nih.gov Based on studies of analogous pyridine (B92270) derivatives, characteristic vibrational frequencies can be predicted. nih.govresearchgate.net

Methyl (CH₃) Group Vibrations: The methyl group exhibits several characteristic modes. Asymmetric and symmetric stretching vibrations are expected at higher frequencies, while bending, rocking, and torsional modes appear at lower energies. nih.gov

Nitroamino (N-NO₂) Group Vibrations: The N-nitroamino group is distinguished by strong IR absorption bands. nih.gov The asymmetric and symmetric stretching vibrations of the NO₂ moiety are particularly prominent. Additionally, scissoring, wagging, and twisting modes associated with this group are predicted. nih.govnih.gov

Pyridine Ring Vibrations: The pyridine ring has a set of characteristic stretching, in-plane bending, and out-of-plane bending vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. nih.gov The C-C and C-N stretching vibrations within the ring are also key identifiers. researchgate.netresearchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound (Based on Analogous Compounds)

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|---|

| N-H (Amino) | Stretching (ν) | 3300 - 3500 | Medium | Medium |

| C-H (Aromatic) | Stretching (ν) | 3000 - 3100 | Medium | Strong |

| C-H (Methyl) | Asymmetric Stretching (ν_as) | 2980 - 3005 | Medium | Medium |

| C-H (Methyl) | Symmetric Stretching (ν_s) | 2915 - 2935 | Weak | Medium |

| N-NO₂ | Asymmetric Stretching (ν_as) | 1550 - 1600 | Very Strong | Weak |

| Pyridine Ring | C=C, C=N Stretching | 1450 - 1620 | Strong | Strong |

| C-H (Methyl) | Asymmetric Bending (δ_as) | 1430 - 1440 | Medium | Weak |

| N-NO₂ | Symmetric Stretching (ν_s) | 1250 - 1380 | Strong | Medium |

| C-H (Methyl) | In-plane Rocking (ρ) | 1000 - 1030 | Weak | Weak |

| N-NO₂ | Scissoring (δ) | 830 - 850 | Medium | Weak |

| N-NO₂ | Wagging (ω) | 720 - 730 | Medium | Weak |

Note: These values are estimates based on data from structurally similar compounds such as 2-N-phenylamino-3-nitro-4-methylpyridine and other nitropyridine derivatives. nih.govnih.gov

The predicted vibrational spectra of this compound are highly sensitive to its molecular conformation. The rotation around the N-N single bond of the nitroamino group can lead to different stable conformers with distinct energies and geometries. For related molecules, theoretical calculations have shown that the dihedral angle between the nitro group and the pyridine ring can vary significantly between the gas phase and the solid state, affecting the vibrational frequencies. nih.gov

Furthermore, intermolecular interactions, particularly hydrogen bonding, can have a profound impact on the spectra. In the solid state, molecules like 2-amino-4-methyl-3-nitropyridine (B139313) can form dimers through N-H···N or N-H···O hydrogen bonds. nih.govnih.gov Such dimerization alters the vibrational frequencies of the groups involved, especially the N-H and N-O stretching modes. nih.gov Computational models must account for these effects, for instance by calculating the spectra for both the isolated monomer and the hydrogen-bonded dimer, to achieve accurate predictions that correlate with experimental data from different phases. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Theoretical prediction of NMR chemical shifts is a vital tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common and reliable approach for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived. researchgate.netresearchgate.netnih.gov Calculations are performed on the optimized molecular geometry, and the computed shifts are referenced against a standard, such as Tetramethylsilane (TMS) for ¹H and ¹³C NMR. oregonstate.edu

The ¹H NMR spectrum provides information about the local electronic environment of the hydrogen atoms. For this compound, distinct signals are expected for the protons of the methyl group and the protons on the pyridine ring. The electron-withdrawing nature of the N-nitroamino group is expected to cause a downfield shift (higher ppm) for the adjacent ring protons compared to the parent compound, 2-amino-4-methylpyridine (B118599). nih.govchemicalbook.com The GIAO method can precisely predict these shifts, taking into account the inductive and resonance effects of the substituents. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| H3 | ~7.0 - 7.5 | Adjacent to two nitrogen atoms and influenced by the N-nitro group. |

| H5 | ~6.5 - 7.0 | Ortho to the methyl group and meta to the amino group. |

| H6 | ~8.0 - 8.5 | Ortho to the pyridine nitrogen and meta to the amino group, expected to be significantly deshielded. |

| CH₃ | ~2.2 - 2.5 | Typical range for a methyl group on a pyridine ring. chemicalbook.com |

| NH | ~8.5 - 9.5 | Highly variable; deshielded due to the adjacent nitro group. |

Note: Shifts are relative to TMS and are estimates based on general principles and data for related structures. chemicalbook.compdx.edu The exact values can be influenced by solvent and concentration.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each chemically non-equivalent carbon atom in this compound will produce a distinct signal. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. oregonstate.edu The carbon atom attached to the N-nitroamino group (C2) and the carbons adjacent to the ring nitrogen (C2, C6) are expected to be significantly deshielded. GIAO/DFT calculations have proven to be highly accurate in predicting ¹³C chemical shifts for substituted nitropyridines. researchgate.netnih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C2 | ~155 - 160 | Attached to the electron-withdrawing N-nitroamino group. |

| C3 | ~110 - 115 | Shielded relative to other ring carbons. |

| C4 | ~148 - 153 | Attached to the methyl group. |

| C5 | ~115 - 120 | Influenced by adjacent carbons. |

| C6 | ~145 - 150 | Adjacent to the ring nitrogen. |

| CH₃ | ~18 - 22 | Typical range for a methyl group on an aromatic ring. libretexts.org |

Note: Shifts are relative to TMS and are estimates based on data for analogous compounds. researchgate.netoregonstate.edu

Nitrogen NMR provides direct insight into the electronic structure at the nitrogen centers. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. huji.ac.il ¹⁵N NMR is generally preferred as it yields sharp lines, although its very low natural abundance and sensitivity can be challenging. ¹⁴N is more abundant but is a quadrupolar nucleus, which often results in very broad signals, sometimes making them unobservable. huji.ac.il

For this compound, three distinct nitrogen signals are expected: from the pyridine ring (N1), the exocyclic amino nitrogen (N-amino), and the nitro group nitrogen (N-nitro). The chemical shifts of these nuclei are highly sensitive to substitution and electronic delocalization. researchgate.netnih.gov In related nitraminopyridines, the pyridine ring nitrogen shielding is significantly affected by conjugation with the nitramino group. researchgate.net The nitro group nitrogen is expected to have a very high chemical shift value, characteristic of this functional group. huji.ac.il

Table 4: Predicted Nitrogen (¹⁵N) NMR Chemical Shifts for this compound

| Nitrogen Atom | Predicted Chemical Shift Range (ppm) | Rationale |

|---|---|---|

| N1 (Pyridine) | -60 to -100 | Shielding is sensitive to ring substituents and conjugation. researchgate.netnih.gov |

| N-amino | -20 to +20 | Chemical shift influenced by attachment to the pyridine ring and the nitro group. |

| N-nitro | +350 to +400 | Characteristic range for nitro groups, highly deshielded. huji.ac.il |

Note: Shifts are typically referenced to liquid NH₃ or CH₃NO₂. huji.ac.il The values are estimates based on data for 2-alkylnitramino derivatives and general nitrogen chemical shift ranges. researchgate.nethuji.ac.il

Ultraviolet-Visible (UV-Vis) Spectroscopy Simulations

Theoretical prediction of UV-Vis spectra is a powerful tool for understanding the electronic structure of a molecule. For this compound, this would typically be accomplished using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov

Computational chemists would use TD-DFT calculations, often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), to predict the electronic absorption spectrum of this compound in the gas phase or in a non-polar solvent. researchgate.netresearchgate.net These calculations would identify the key electronic transitions, such as π → π* and n → π*, and their corresponding absorption maxima (λmax). The analysis would involve examining the molecular orbitals (MOs) involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to characterize the nature of the excitations (e.g., intramolecular charge transfer). researchgate.netnih.gov For related nitropyridine isomers, such calculations have successfully correlated theoretical predictions with experimental data. nih.govresearchgate.net

Table 1: Hypothetical Data Table for Predicted Electronic Transitions of this compound (Note: This table is illustrative of the expected output from a TD-DFT calculation and is not based on actual published data for the title compound.)

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major MO Contribution |

|---|---|---|---|

| S0 → S1 | 350 | 0.25 | HOMO → LUMO (π → π*) |

| S0 → S2 | 280 | 0.10 | HOMO-1 → LUMO (π → π*) |

To understand how solvents affect the UV-Vis spectrum, theoretical models like the Polarizable Continuum Model (PCM) are combined with TD-DFT calculations. mdpi.com By performing the calculations in a variety of simulated solvent environments (e.g., toluene, ethanol, water), researchers can predict the solvatochromic shifts (changes in λmax) of the absorption bands. This analysis helps to elucidate the nature and extent of solute-solvent interactions and how the polarity of the solvent influences the energy gap between the ground and excited states. For polar molecules like nitropyridines, a hypsochromic (blue) or bathochromic (red) shift is often observed with increasing solvent polarity, depending on the change in dipole moment upon excitation. scirp.orgnih.gov

Mass Spectrometry Fragmentation Pattern Prediction (Theoretical Ion Pathways)

Predicting the mass spectrometry fragmentation of this compound would involve computational mass spectrometry techniques. After calculating the structure of the protonated molecular ion [M+H]+, bond dissociation energies can be estimated to identify the most likely fragmentation pathways. Common fragmentation patterns for related heterocyclic compounds include the loss of small neutral molecules or radicals. nih.gov For an N-nitroamine, characteristic fragmentation pathways would likely involve the cleavage of the N-N bond, leading to the loss of NO2 (46 Da) or the loss of HNO2 (47 Da). Other expected fragmentation could involve the pyridine ring itself or the methyl group.

Table 2: Hypothetical Predicted Fragmentation Pattern for this compound (Note: This table illustrates potential fragmentation pathways and is not based on published data for the title compound.)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Pathway |

|---|---|---|---|

| 154.05 [M+H]+ | NO2 | 108.08 | Cleavage of N-NO2 bond |

| 154.05 [M+H]+ | HNO2 | 107.07 | Rearrangement followed by N-N cleavage |

| 108.08 | HCN | 81.07 | Ring fragmentation |

Theoretical X-ray Diffraction Data and Crystal Structure Prediction

Crystal structure prediction (CSP) for this compound would begin with a search for low-energy gas-phase conformers using quantum mechanical methods. These conformers would then be packed into various possible space groups to generate a large number of hypothetical crystal structures. The lattice energies of these structures are then calculated and ranked using force fields or more accurate DFT-based methods to identify the most likely polymorphs. From these predicted crystal structures, a theoretical X-ray diffraction (XRD) powder pattern can be generated for comparison with experimental data. nih.gov

Analysis of the predicted lowest-energy crystal structures would reveal the key intermolecular interactions that stabilize the crystal lattice. nih.gov For this compound, one would expect to find various non-covalent interactions. Hydrogen bonds would likely form between the hydrogen on the amine nitrogen and an oxygen atom of the nitro group or the pyridine nitrogen of an adjacent molecule. Other significant interactions would include π-π stacking between pyridine rings and C-H···O or C-H···π contacts. nih.govnih.gov Identifying these interactions and the resulting packing motifs (e.g., dimers, chains, sheets) is crucial for understanding the crystal engineering and solid-state properties of the compound. nih.gov

Applications in Advanced Organic Synthesis and Materials Chemistry

4-methyl-N-nitropyridin-2-amine as a Synthetic Intermediate for Heterocyclic Systems

Heterocyclic compounds are a cornerstone of modern chemistry, particularly in medicinal chemistry and materials science, where they form the core of many functional molecules. researchgate.netnih.gov The pyridine (B92270) ring is a well-established privileged structure, and derivatives like this compound serve as versatile building blocks for more complex molecular frameworks. researchgate.net The reactivity of this intermediate is dictated by its distinct functional groups: the nucleophilic amino group and the nitro group, which can be readily transformed into other functionalities or used to modulate the electronic properties of the pyridine ring.

The this compound scaffold is a key starting point for the synthesis of a variety of substituted pyridines. The existing methyl, amino, and nitro groups offer multiple sites for chemical modification, allowing for the introduction of diverse functional groups and the generation of libraries of pyridine analogues.

Research has demonstrated the synthesis of various substituted 2-amino-4-methylpyridine (B118599) derivatives, highlighting the utility of this core structure. nih.govresearchgate.net For instance, a series of analogues with different substituents at the 6-position have been synthesized to explore their potential as enzyme inhibitors. nih.govresearchgate.net Computational studies on related 2-amino-4-methylpyridine structures suggest that the 6-position is particularly tolerant to substitution, enabling the introduction of groups for specific applications like radiolabeling. nih.gov The synthesis of 4-methyl-3-nitropyridin-2-amine itself involves the nitration of 2-amino-4-picoline, showcasing a fundamental transformation on this pyridine system. acs.org The nitro group is particularly valuable as it can be reduced to an amino group, which can then be further functionalized, or it can participate in various coupling reactions, significantly expanding the range of accessible substituted pyridine derivatives.

The strategic placement of reactive groups on the this compound ring system makes it an ideal precursor for constructing fused heterocyclic systems. These larger, polycyclic structures are of significant interest due to their prevalence in pharmacologically active compounds.

Imidazopyridines: The synthesis of imidazopyridines often utilizes 2-aminopyridine (B139424) derivatives as a key starting material. dntb.gov.ua The binucleophilic nature of the 2-aminopyridine moiety, involving the exocyclic amino group and the endocyclic pyridine nitrogen, allows for cyclization reactions with various reagents to form the fused imidazole (B134444) ring. dntb.gov.ua For example, 3-nitro-N-arylpyridin-2-amines can be reductively cyclized to form imidazopyridine systems. researchgate.net This demonstrates a clear synthetic pathway where a nitropyridin-amine scaffold, analogous to the title compound, serves as the foundational block for imidazopyridine synthesis. The C2 amination of imidazo[4,5-b]pyridines represents another synthetic strategy in this area. mdpi.com

Pyrimidines: Aminopyridine derivatives are instrumental in the synthesis of compounds containing a pyrimidine (B1678525) ring. A notable example is the synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a key precursor for the anticancer drug imatinib. nih.gov In this synthesis, a guanidine (B92328) derivative of a nitrophenylamine is condensed with a propenone to form the pyrimidine ring. This illustrates how aminopyridine-like structures can be elaborated into more complex systems that incorporate pyrimidine rings.

Triazolopyridines: A close analogue, 2-amino-4-methyl-5-nitropyridine (B42881), has been used as the starting material for the synthesis of a selective DNA-dependent protein kinase inhibitor. utq.edu.iq The synthetic route involved the reaction of the aminopyridine with DMF-DMA, followed by treatment with hydroxylamine (B1172632) and subsequent cyclization to yield a triazolo[1,5-a]pyridine core. This highlights the direct application of this scaffold in creating fused triazole-pyridine systems. utq.edu.iq

Role as a Reagent in Specific Organic Transformations (Theoretical Aspects)

From a theoretical standpoint, the reactivity of this compound as a reagent or reactant is governed by the electronic interplay of its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). This makes the positions ortho and para to the nitro group susceptible to attack by nucleophiles.

Theoretical Design of Functional Materials Incorporating this compound Scaffolds

The unique electronic and structural features of this compound make its scaffold a candidate for theoretical exploration in the design of new functional materials. Computational chemistry allows for the prediction of properties and the rational design of molecules for specific applications in materials science.

Theoretical methods like Density Functional Theory (DFT) are powerful tools for predicting the electronic and optical properties of molecules. dntb.gov.ua For pyridine derivatives, DFT studies have shown that the introduction of nitro groups significantly impacts the heat of formation and aromatic stability. dntb.gov.ua

The combination of electron-donating and electron-withdrawing groups on the pyridine ring, as seen in the title compound, is a well-known strategy for creating materials with significant second-order nonlinear optical (NLO) properties. Theoretical studies on related push-pull pyridine systems have explored this potential. Furthermore, DFT and Time-Dependent DFT (TD-DFT) calculations can predict electronic absorption spectra (UV-Vis), molecular orbital energies (such as the HOMO and LUMO), and the HOMO-LUMO energy gap. researchgate.net The HOMO-LUMO gap is a critical parameter for estimating a molecule's electrical transport properties, chemical reactivity, and kinetic stability. researchgate.net By analogy with other studied pyridine derivatives, it is predicted that the this compound scaffold would possess interesting spectroscopic and fluorescent properties, which are highly sought-after in the development of sensors and organic light-emitting diodes (OLEDs).

The non-covalent interactions of a molecule dictate its self-assembly into larger, ordered structures in the solid state. The theoretical modeling of these interactions is crucial for crystal engineering and the design of supramolecular materials.

X-ray crystallography studies on the closely related compound 4-methyl-3-nitropyridin-2-amine provide direct insight into its self-organization. acs.org The crystal structure reveals that the molecules form inversion dimers through intermolecular N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another, creating a stable R²₂(8) ring motif. acs.org Additionally, an intramolecular N-H···O hydrogen bond is observed between the amino group and the nitro group. acs.org

The packing of these dimers is further stabilized by π–π stacking interactions between the aromatic pyridine rings, with a measured centroid-to-centroid distance of 3.5666 Å. acs.org These specific, directional interactions are predictable through theoretical modeling and demonstrate how the molecule's structure inherently codes for its assembly into a well-defined supramolecular architecture. This capacity for self-organization is a key principle in the bottom-up design of functional organic materials.

Emerging Research Trends and Future Perspectives in the Study of 4 Methyl N Nitropyridin 2 Amine

Integration with Machine Learning for Property Prediction and Reaction Design (Theoretical)

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemistry, and the study of 4-methyl-N-nitropyridin-2-amine is no exception. These computational tools offer the potential to dramatically accelerate the discovery and optimization of chemical processes.

Property Prediction: Machine learning models can be trained on vast datasets of chemical information to predict the physicochemical and biological properties of molecules. nih.gov For this compound and its derivatives, ML algorithms could predict properties such as solubility, reactivity, and potential biological activity. This predictive capability would enable researchers to prioritize the synthesis of compounds with the most promising characteristics, saving significant time and resources. For instance, a model could be developed to predict the inhibitory activity of novel this compound analogs against specific enzymes, guiding the design of more potent drug candidates.

Reaction Design and Optimization: Beyond property prediction, ML can be instrumental in designing and optimizing synthetic routes. By analyzing existing reaction data, machine learning algorithms can suggest optimal reaction conditions, including catalysts, solvents, and temperatures, to maximize yield and minimize byproducts for the synthesis of this compound. This approach can lead to the discovery of novel and more efficient synthetic pathways that may not be apparent through traditional methods.

Green Chemistry Principles in the Synthesis and Derivatization of N-Nitropyridinamines (Theoretical Considerations)

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. sigmaaldrich.comlabdepotinc.comresearchgate.netscispace.com Applying these principles to the synthesis and derivatization of N-nitropyridinamines, including this compound, is a key area of future research.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. labdepotinc.comacs.org Future research will likely focus on developing synthetic routes to this compound that have a higher atom economy, thereby reducing waste.

Safer Solvents and Auxiliaries: The use of hazardous solvents is a significant concern in chemical synthesis. Green chemistry encourages the use of safer alternatives, such as water, ethanol, or solvent-free reaction conditions. ijcrcps.com Research into the synthesis of N-nitropyridinamines in greener solvent systems is a promising avenue. For example, exploring water-based or ethanolic reaction media for the nitration of 2-amino-4-methylpyridine (B118599) could significantly improve the environmental profile of the synthesis. ijcrcps.com

Use of Renewable Feedstocks: Whenever practical, synthetic starting materials should be derived from renewable resources rather than depleting petrochemical sources. labdepotinc.com While the direct synthesis of this compound from biomass is a long-term goal, research could focus on utilizing bio-derived reagents or catalysts in the synthetic process.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. acs.org This principle is closely linked to the development of novel catalytic systems discussed in the next section.

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and can generate waste. sigmaaldrich.comscispace.comacs.org The development of more selective synthetic methods that obviate the need for protecting groups in the synthesis of this compound derivatives is a key goal.

Exploration of Novel Catalytic Systems for Specific Transformations

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems offers immense potential for the selective and efficient functionalization of molecules like this compound.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, for instance, have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Future research could explore the use of such catalytic systems to introduce a wide range of functional groups onto the pyridine (B92270) ring of this compound. This would allow for the creation of a diverse library of derivatives for screening in various applications. For example, a palladium catalyst could be employed to couple an aryl boronic acid with a halogenated derivative of this compound, leading to a more complex molecular architecture.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. researchgate.net The use of biocatalysts, such as oxidoreductases or transferases, could enable specific transformations on the this compound scaffold under mild reaction conditions. An example would be the enzymatic hydroxylation of the methyl group to afford 4-(hydroxymethyl)-N-nitropyridin-2-amine.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, allowing for the activation of molecules through light-induced electron transfer processes. This technology could be applied to the derivatization of this compound, enabling unique transformations that are not accessible through traditional thermal methods.

Advanced Theoretical Modeling Techniques and Multiscale Simulations

Computational chemistry provides invaluable insights into molecular structure, properties, and reactivity. Advanced theoretical modeling and simulation techniques are becoming increasingly crucial for understanding complex chemical systems.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure, geometry, and spectroscopic properties of this compound in detail. For instance, DFT calculations can help elucidate the nature of intramolecular hydrogen bonding and the dihedral angle between the nitro group and the pyridine ring, which have been observed experimentally in related compounds. nih.govnih.gov These calculations can also predict reaction mechanisms and transition state energies, guiding the design of more efficient synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. This can provide insights into its conformational preferences and how it might bind to a target protein, for example.

Multiscale Simulations: For more complex systems, multiscale modeling approaches that combine different levels of theory can be employed. For example, a quantum mechanics/molecular mechanics (QM/MM) approach could be used to model the interaction of this compound with an enzyme active site, treating the ligand and key active site residues at a high level of theory while the rest of the protein is treated with a more computationally efficient method.

Outlook for Rational Chemical Design Utilizing this compound Structure

The unique structural features of this compound make it an attractive scaffold for rational chemical design, particularly in the field of medicinal chemistry. rsc.org The pyridine ring is a common motif in many pharmaceuticals, and the presence of the methyl, amino, and nitro groups provides multiple points for modification and functionalization.

By leveraging the insights gained from the emerging research trends discussed above, it is possible to envision a future where the design of novel molecules based on the this compound structure is a highly rational and efficient process. For example, machine learning models could identify key structural features required for a desired biological activity. This information could then be used to guide the synthesis of new derivatives using green and catalytic methods. Advanced theoretical modeling could then be employed to predict the properties of these new compounds and to understand their mechanism of action at a molecular level.

This integrated approach, combining computational design with advanced synthetic methodologies, holds the promise of unlocking the full potential of the this compound scaffold for the development of new and improved chemical entities with a wide range of applications.

Q & A

Q. What are the optimal synthetic routes for 4-methyl-N-nitropyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitration of 4-methylpyridin-2-amine under controlled conditions. Key variables include:

- Nitrating agents : Mixtures of HNO₃/H₂SO₄ or acetyl nitrate.

- Temperature : 0–5°C to prevent over-nitration or decomposition.

- Solvent : Polar aprotic solvents (e.g., DCM) enhance regioselectivity .

Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography (silica gel, eluent: EtOAc/hexane). Crystallographic validation (e.g., single-crystal X-ray) confirms regiochemistry .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural elucidation combines:

- X-ray crystallography : Monoclinic space group P2₁/n with unit cell parameters a = 7.3776 Å, b = 12.8673 Å, c = 7.3884 Å, β = 104.364°. Hydrogen bonding between nitro-O and amine-H stabilizes the crystal lattice .

- Spectroscopy :

- ¹H NMR : Pyridine H3/H5 protons resonate at δ 8.2–8.5 ppm; methyl group at δ 2.4 ppm.

- IR : N–O stretch (1520 cm⁻¹), C–N (1340 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reactivity predictions for this compound?

- Methodological Answer : Discrepancies between experimental and theoretical reactivity (e.g., electrophilic substitution sites) arise from approximations in DFT methods. Mitigation strategies:

- Multi-level calculations : Compare B3LYP/6-311++G(d,p) with MP2 or CCSD(T) for nitro-group charge distribution.

- Solvent effects : Use PCM or SMD models to account for solvent polarity in nitration simulations.

- Benchmarking : Validate against crystallographic bond lengths/angles (e.g., C–N = 1.335 Å, N–O = 1.215 Å ).

Q. What strategies address instability of this compound under ambient conditions?

- Methodological Answer : Degradation pathways (e.g., nitro-group reduction or photolysis) require:

- Storage : Argon atmosphere at –20°C in amber vials.

- Stabilizers : Add 0.1% BHT to inhibit radical-mediated decomposition.

- Stability assays : Monitor via HPLC-UV (λ = 254 nm) over 30 days. Half-life increases from 7 to >60 days with stabilizers .

Q. How does this compound interact with biological targets, and what assays validate its selectivity?

- Methodological Answer : Preliminary studies suggest inhibition of kinases (e.g., EGFR) via nitro-group coordination to Mg²⁺ in ATP-binding pockets. Validation steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.